(3-Fluoro-5-(methoxymethoxy)phenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-5-(methoxymethoxy)phenyl)(methyl)sulfane is an organic compound characterized by the presence of a fluorine atom, a methoxymethoxy group, and a methylsulfane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-(methoxymethoxy)phenyl)(methyl)sulfane typically involves the introduction of the fluorine atom, methoxymethoxy group, and methylsulfane group onto a phenyl ring through a series of chemical reactions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Fluorination: Introduction of the fluorine atom onto the phenyl ring using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methoxymethoxylation: Protection of the hydroxyl group on the phenyl ring using methoxymethyl chloride (MOMCl) in the presence of a base like triethylamine.
Methylsulfanylation: Introduction of the methylsulfane group using reagents like methylthiol or dimethyl disulfide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-5-(methoxymethoxy)phenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfane group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the sulfoxide or sulfone back to the methylsulfane group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the fluorine atom or methoxymethoxy group is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Methylsulfane
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(3-Fluoro-5-(methoxymethoxy)phenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Fluoro-5-(methoxymethoxy)phenyl)(methyl)sulfane involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and methoxymethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The methylsulfane group may also play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-5-methoxyphenyl)(methyl)sulfane
- (3-Fluoro-5-(methoxymethyl)phenyl)(methyl)sulfane
- (3-Fluoro-5-(methoxyethoxy)phenyl)(methyl)sulfane
Uniqueness
(3-Fluoro-5-(methoxymethoxy)phenyl)(methyl)sulfane is unique due to the presence of the methoxymethoxy group, which can provide distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H11FO2S |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-fluoro-3-(methoxymethoxy)-5-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11FO2S/c1-11-6-12-8-3-7(10)4-9(5-8)13-2/h3-5H,6H2,1-2H3 |
InChI Key |
QRPNGIBHOIYAFU-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CC(=C1)SC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.